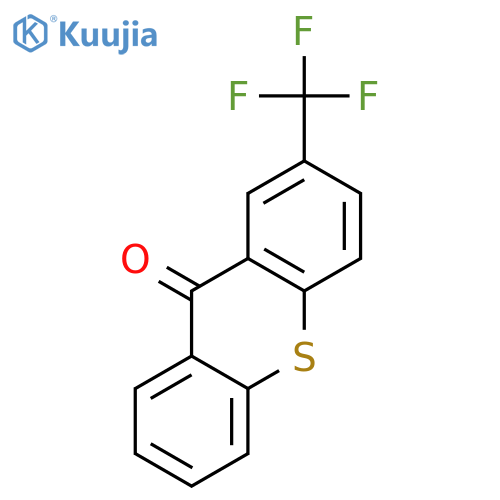Cas no 1693-28-3 (2-Trifluoromethylthioxanthone)

2-Trifluoromethylthioxanthone structure
商品名:2-Trifluoromethylthioxanthone
2-Trifluoromethylthioxanthone 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethyl)thioxanthen-9-one
- 2-Trifluoromethyl-9-Thiaxanethenone
- 2-(Trifluoromethyl)-9H-thioxanthen-9-one
- Flupentixol
- 2-Trifludromethylthioxanthone
- 2-TRIFLUOROMETHYL-10-THIAXANTHEN-9-ONE
- 2-TRIFLUOROMETHYL-9H-THIOXANTHEN-9-ONE
- 2-TRIFLUORO METHYL-9H-THIOXANTHONE
- 2-TRIFLUOROMETHYL-9-THIOXANTHONE
- 2-TRIFLUOROMETHYLTHIOXANTHONE
- 9H-THIOXANTHEN-9-ONE, 2-(TRIFLUOROMETHYL)-
- 2-Trifluoromethylthi
- Flupentixol EP impurity G
- 2-Trifluoromethylthioxanthenone
- 2-Trifluoromethyl-10-Thioxanthenone
- 2-TRIFLUORMETHYL-9-THIAXANTHEN-9-ONE
- TrifluoroMethyl)thioxanthen-9
- 2-Trifluoromethyl thioxanthone
- PubChem10678
- 2-Trifluormethyl-thioxanthon
- KSC490E0R
- C14H9F3OS
- Jsp003437
- NEWRXGDGZGIHIS-UHFFFAOYSA
- F13485
- SR-01000640881-1
- SY032577
- 112GI002
- W-107892
- AC-2140
- FT-0608950
- 2-(Trifluoromethyl)-9H-thioxanthen-9-one #
- DTXSID50168689
- SCHEMBL2810528
- 1693-28-3
- Thioxanthen-9-one, 2-(trifluoromethyl)-
- EINECS 216-893-7
- MFCD00079785
- CCG-51589
- AKOS015852798
- 7J4R9HK2QN
- PD055610
- Flupentixol Dihydrochloride Impurity G [Ep Impurity]
- NS00046170
- AMY32511
- AS-12391
- DB-014175
- AE-641/01082013
- 2-Trifluoromethylthioxanthone
-
- MDL: MFCD00079785
- インチ: 1S/C14H7F3OS/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H
- InChIKey: NEWRXGDGZGIHIS-UHFFFAOYSA-N
- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C(C(F)(F)F)C([H])=C([H])C1=2)=O
- BRN: 1583738
計算された属性
- せいみつぶんしりょう: 280.01700
- どういたいしつりょう: 280.017
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 色と性状: 淡黄色結晶
- 密度みつど: 1.4330
- ゆうかいてん: 147.0 to 151.0 deg-C
- ふってん: 375.1 °C at 760 mmHg
- フラッシュポイント: 180.7 °C
- 屈折率: 1.601
- PSA: 45.31000
- LogP: 4.43350
- ようかいせい: 未確定
- かんど: Light Sensitive
2-Trifluoromethylthioxanthone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
2-Trifluoromethylthioxanthone 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Trifluoromethylthioxanthone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-1g |
2-(Trifluoromethyl)-9H-thioxanthen-9-one |
1693-28-3 | 98% | 1g |
¥48.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-100g |
2-(Trifluoromethyl)-9H-thioxanthen-9-one |
1693-28-3 | 98% | 100g |
¥1538.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D694896-100g |
2-(Trifluoromethyl)thioxanthen-9-one |
1693-28-3 | 97% | 100g |
$325 | 2024-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2384-5G |
2-(Trifluoromethyl)thioxanthen-9-one |
1693-28-3 | >98.0%(GC) | 5g |
¥265.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T102694-25g |
2-Trifluoromethylthioxanthone |
1693-28-3 | 98% | 25g |
¥488.90 | 2023-09-01 | |
| TRC | T791870-2g |
2-Trifluoromethylthioxanthone |
1693-28-3 | 2g |
$321.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27830-25g |
2-(Trifluoromethyl)-9H-thioxanthen-9-one |
1693-28-3 | 98% | 25g |
¥418.0 | 2023-09-06 | |
| Apollo Scientific | PC2019-5g |
2-(Trifluoromethyl)thioxanthen-9-one |
1693-28-3 | 98+% | 5g |
£16.00 | 2025-03-21 | |
| Chemenu | CM334239-500g |
2-Trifluoromethyl thioxanthone |
1693-28-3 | 98% | 500g |
$806 | 2022-06-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023413-25g |
2-(Trifluoromethyl)-9H-thioxanthen-9-one |
1693-28-3 | 98% | 25g |
¥570 | 2023-04-15 |
2-Trifluoromethylthioxanthone サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:1693-28-3)2-Trifluoromethylthioxanthone
注文番号:A811090
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:54
価格 ($):228.0
2-Trifluoromethylthioxanthone 関連文献
-
Meng Li,Chuan-Feng Chen Org. Chem. Front. 2022 9 6441
-
R. F. Cosgrove,G. T. Jones,D. K. Scott,Kay R. Bagon,W. J. Irwin,A. Li Wan Po,Y. W. Yip,R. A. Broadbridge,J. W. Lightbown Proc. Anal. Div. Chem. Soc. 1979 16 320
1693-28-3 (2-Trifluoromethylthioxanthone) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 506-17-2(cis-Vaccenic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1693-28-3)2-三氟甲基噻吨酮

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1693-28-3)2-Trifluoromethyl thioxanthone

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




